molecular formula C20H21N3O2 B2817470 1-(prop-2-yn-1-yl)-N-[3-(pyridin-2-yloxy)phenyl]piperidine-4-carboxamide CAS No. 1384688-62-3

1-(prop-2-yn-1-yl)-N-[3-(pyridin-2-yloxy)phenyl]piperidine-4-carboxamide

Cat. No.: B2817470
CAS No.: 1384688-62-3
M. Wt: 335.407
InChI Key: GFIBBDCRUPSVBD-UHFFFAOYSA-N
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Description

1-(prop-2-yn-1-yl)-N-[3-(pyridin-2-yloxy)phenyl]piperidine-4-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyridine moiety, and a propynyl group, making it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(prop-2-yn-1-yl)-N-[3-(pyridin-2-yloxy)phenyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Pyridine Moiety: The pyridine group is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidine ring.

    Introduction of the Propynyl Group: The propynyl group is added through an alkylation reaction, using a propynyl halide as the alkylating agent.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(prop-2-yn-1-yl)-N-[3-(pyridin-2-yloxy)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles like amines or alcohols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine or piperidine derivatives.

Scientific Research Applications

1-(prop-2-yn-1-yl)-N-[3-(pyridin-2-yloxy)phenyl]piperidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(prop-2-yn-1-yl)-N-[3-(pyridin-2-yloxy)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(prop-2-yn-1-yl)-N-[3-(pyridin-2-yloxy)phenyl]piperidine-4-carboxamide is unique due to its specific structural features, which allow for versatile chemical modifications and interactions with biological targets. Its combination of a piperidine ring, pyridine moiety, and propynyl group provides distinct properties compared to other similar compounds.

Properties

IUPAC Name

1-prop-2-ynyl-N-(3-pyridin-2-yloxyphenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-2-12-23-13-9-16(10-14-23)20(24)22-17-6-5-7-18(15-17)25-19-8-3-4-11-21-19/h1,3-8,11,15-16H,9-10,12-14H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIBBDCRUPSVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NC2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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